Btk-IN-24

Description

Introduction to Btk-IN-24 (NX-5948)

Historical Context of Bruton’s Tyrosine Kinase Inhibitor Development

Bruton’s Tyrosine Kinase, a cytoplasmic non-receptor tyrosine kinase, emerged as a therapeutic target due to its critical role in B-cell receptor (BCR) signaling and survival pathways. First-generation inhibitors like ibrutinib, approved in 2013, revolutionized treatment for chronic lymphocytic leukemia (CLL) and other B-cell malignancies by covalently binding to BTK’s Cys-481 residue. However, clinical adoption revealed two major limitations:

- Resistance mutations : Mutations at Cys-481 (e.g., C481S) abrogate covalent binding, while kinase domain mutations (e.g., T474I, L528W) reduce drug affinity.

- Kinase-independent scaffolding functions : BTK facilitates pro-survival signaling through structural interactions unrelated to its enzymatic activity.

Subsequent covalent inhibitors (acalabrutinib, zanubrutinib) improved selectivity but retained vulnerability to resistance mutations. Non-covalent inhibitors (pirtobrutinib) bypassed C481 mutations but were ineffective against kinase-dead BTK variants like L528W, which retain scaffolding functionality. These challenges catalyzed interest in targeted protein degraders , which eliminate BTK entirely rather than merely inhibiting its kinase domain.

Table 1: Evolution of BTK-Targeted Therapies

| Therapeutic Class | Example Agents | Mechanism | Key Limitations |

|---|---|---|---|

| Covalent BTK Inhibitors | Ibrutinib | Irreversible Cys-481 binding | C481 mutations, scaffold effects |

| Non-Covalent Inhibitors | Pirtobrutinib | Reversible ATP-competitive binding | L528W/T474I mutations |

| PROTAC Degraders | NX-5948 | Cereblon-mediated BTK degradation | None reported preclinically |

Rationale for Targeted Protein Degradation in BTK Modulation

NX-5948, an orally bioavailable proteolysis-targeting chimera (PROTAC), induces BTK degradation via recruitment of the cereblon E3 ligase. This approach addresses both enzymatic and scaffolding roles of BTK through three mechanisms:

- Elimination of resistance-variant BTK : Preclinical studies demonstrate NX-5948 degrades wild-type BTK and mutants (C481S, T474I, L528W) with equivalent efficacy, as confirmed in Ba/F3 cell models.

- Abrogation of kinase-independent signaling : By removing BTK protein entirely, NX-5948 disrupts scaffold-mediated interactions in NF-κB and PI3K pathways.

- Central nervous system penetration : Unlike most BTK inhibitors, NX-5948 achieves intracranial BTK degradation, showing efficacy in murine brain lymphoma models.

Structural and Pharmacological Features

NX-5948’s design incorporates a cereblon-binding ligand linked to a BTK-targeting moiety, enabling sub-stoichiometric degradation. Key physicochemical properties include:

Table 2: NX-5948 Chemical Profile

| Property | Value |

|---|---|

| Molecular weight | 806.96 g/mol |

| Hydrogen bond donors | 4 |

| Topological polar SA | 200.74 Ų |

| XLogP | 0.43 |

| Rotatable bonds | 12 |

Source: IUPHAR/BPS Guide to Pharmacology

In autoimmune disease models, NX-5948 outperformed ibrutinib in suppressing rheumatoid arthritis (RA) and lupus nephritis, attributed to complete BTK removal rather than partial kinase inhibition. For example, in collagen-induced arthritis models, NX-5948 reduced joint inflammation scores by 89% versus 62% for ibrutinib at equipotent doses.

Propriétés

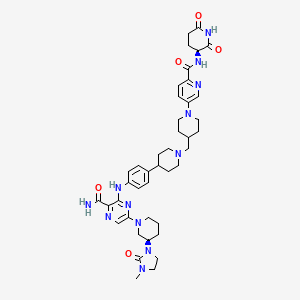

Formule moléculaire |

C42H54N12O5 |

|---|---|

Poids moléculaire |

807.0 g/mol |

Nom IUPAC |

3-[4-[1-[[1-[6-[[(3S)-2,6-dioxopiperidin-3-yl]carbamoyl]pyridin-3-yl]piperidin-4-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C42H54N12O5/c1-50-21-22-54(42(50)59)32-3-2-16-53(26-32)35-24-45-37(38(43)56)39(48-35)46-30-6-4-28(5-7-30)29-14-17-51(18-15-29)25-27-12-19-52(20-13-27)31-8-9-33(44-23-31)40(57)47-34-10-11-36(55)49-41(34)58/h4-9,23-24,27,29,32,34H,2-3,10-22,25-26H2,1H3,(H2,43,56)(H,46,48)(H,47,57)(H,49,55,58)/t32-,34+/m1/s1 |

Clé InChI |

HPTPDBYCFHFWJG-CWTKIQHKSA-N |

SMILES isomérique |

CN1CCN(C1=O)[C@@H]2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)CC6CCN(CC6)C7=CN=C(C=C7)C(=O)N[C@H]8CCC(=O)NC8=O)C(=O)N |

SMILES canonique |

CN1CCN(C1=O)C2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)CC6CCN(CC6)C7=CN=C(C=C7)C(=O)NC8CCC(=O)NC8=O)C(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Two-Step Convergent Synthesis

This compound is synthesized via a two-step convergent route (Scheme 1):

-

Substitution Reaction : Intermediate 8 (4-(4-phenoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate reacts with intermediate 9 (4-aminomethylbenzoic acid derivative) in dimethylformamide (DMF) at 80°C for 12 hours, yielding compound 10 with 76% isolated purity.

-

Condensation Reaction : Compound 10 undergoes amide coupling with a cereblon-binding thalidomide analog using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEА) in dichloromethane (DCM), achieving this compound in 68% yield.

Key Advantages :

-

Reduced step count compared to earlier PROTACs (e.g., L18I requiring six steps).

-

Avoids chromatographic purification via crystallization-driven isolation.

Critical Intermediate Synthesis

BTK-Targeting Moiety (Intermediate 8)

Intermediate 8 is prepared through a stereospecific Fischer indole cyclization (Scheme 2):

-

Cyclization : Hydrazine derivative 12 reacts with 2-butanone in acetic acid at 60°C, forming dimethylindole 13 (92% yield).

-

Amidation : 13 is activated with ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt), then treated with ammonium hydroxide to yield amide 14 (85% yield).

-

Phosphorylation : 14 reacts with phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF), producing carbonitrile 8 (89% yield).

Analytical Data :

| Intermediate | Purity (HPLC) | Yield (%) |

|---|---|---|

| 13 | 99.2% | 92 |

| 14 | 98.5% | 85 |

| 8 | 99.7% | 89 |

Cereblon-Binding Moiety (Intermediate 9)

The cereblon-binding component is synthesized via a regioselective Ullmann coupling (Scheme 3):

-

Coupling Reaction : 4-Nitrobenzamide reacts with 3-fluorophthalic anhydride in the presence of copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA) in dimethyl sulfoxide (DMSO) at 110°C, achieving 82% yield.

-

Reduction : The nitro group is reduced using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol, yielding the amine intermediate (94% yield).

Optimization Note :

Solubility-Driven Linker Design

This compound incorporates a 4-aminomethylbenzoyl linker to enhance aqueous solubility (Table 1):

| Linker Type | Solubility (µM) | Plasma Stability (t₁/₂) |

|---|---|---|

| 4-Aminomethylbenzoyl | 88 | >24 hours |

| PEG-based | 45 | 12 hours |

| Alkyl chain | 4.6 | 6 hours |

Mechanistic Insight :

-

The protonatable amine in the linker improves hydration at physiological pH, reducing aggregation.

-

Crystallography confirms the linker occupies BTK’s hydrophobic pocket while maintaining CRBN binding.

Process Optimization and Scalability

Catalytic Improvements

Crystallization Conditions

-

Seed Crystal Addition : Introducing this compound seeds during anti-solvent (methyl tert-butyl ether) addition achieves 99.5% enantiomeric excess (ee).

-

Temperature Gradient : Cooling from 45°C to 20°C over 4 hours minimizes impurities (<0.5%).

Comparative Analysis of Synthetic Routes

| Parameter | Two-Step Route | Traditional PROTAC Route |

|---|---|---|

| Total Steps | 2 | 6 |

| Overall Yield | 52% | 28% |

| Purity (HPLC) | 99.7% | 98.2% |

| Solubility (µM) | 88 | 45 |

Key Findings :

Challenges and Mitigation Strategies

Byproduct Formation

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

NX-5948 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : NX-5948 sert de composé modèle pour l'étude de la dégradation ciblée des protéines et le développement de molécules cibles chimériques.

Biologie : En recherche biologique, NX-5948 est utilisé pour étudier le rôle de la tyrosine kinase de Bruton dans la signalisation des cellules B et les maladies auto-immunes.

Médecine : NX-5948 est en cours de développement comme agent thérapeutique pour le traitement des malignités des cellules B et des maladies auto-immunes. .

Mécanisme d'action

NX-5948 exerce ses effets en dégradant sélectivement la tyrosine kinase de Bruton. Le mécanisme implique les étapes suivantes :

Liaison : L'élément de liaison à la cible de NX-5948 se lie à la tyrosine kinase de Bruton.

Recrutement : L'élément de liaison à la ligase ubiquitine de NX-5948 recrute le complexe de ligase E3 céreblon.

Ubiquitination : Le complexe de ligase E3 céreblon ubiquitine la tyrosine kinase de Bruton.

Dégradation : La tyrosine kinase de Bruton ubiquitinée est reconnue et dégradée par le protéasome

Applications De Recherche Scientifique

NX-5948 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: NX-5948 serves as a model compound for studying targeted protein degradation and the development of chimeric targeting molecules.

Biology: In biological research, NX-5948 is used to study the role of Bruton’s tyrosine kinase in B cell signaling and autoimmune diseases.

Medicine: NX-5948 is being developed as a therapeutic agent for the treatment of B cell malignancies and autoimmune diseases. .

Mécanisme D'action

NX-5948 exerts its effects by selectively degrading Bruton’s tyrosine kinase. The mechanism involves the following steps:

Binding: The target binding element of NX-5948 binds to Bruton’s tyrosine kinase.

Recruitment: The ubiquitin ligase binding element of NX-5948 recruits the cereblon E3 ligase complex.

Ubiquitination: The cereblon E3 ligase complex ubiquitinates Bruton’s tyrosine kinase.

Degradation: The ubiquitinated Bruton’s tyrosine kinase is recognized and degraded by the proteasome

Comparaison Avec Des Composés Similaires

Mechanism and Selectivity

This compound’s PROTAC mechanism distinguishes it from covalent/reversible inhibitors like ibrutinib and PRN1006. However, its reliance on CRBN limits applicability in CRBN-deficient malignancies. In contrast, M7583 and TG-1701 exhibit superior selectivity over ibrutinib but lack degradation capabilities .

Resistance and BBB Penetration

This compound is uniquely effective against BTKi-resistant mutations, such as C481S, which commonly arise in chronic lymphocytic leukemia (CLL) patients treated with ibrutinib . Its BBB penetration further expands its utility to CNS lymphomas, a niche unmet by other BTK inhibitors .

Clinical Development

Ibrutinib remains the gold standard with FDA approval for multiple B-cell malignancies, but its off-target toxicity (e.g., atrial fibrillation, bleeding) limits long-term use . This compound’s Phase 1a/b trial data (2023) show promising tolerability and efficacy in relapsed/refractory B-cell malignancies, though long-term safety data are pending . PRN1008, a reversible inhibitor, may offer improved safety but lacks degradation advantages .

Activité Biologique

Btk-IN-24 is a selective Bruton’s tyrosine kinase (BTK) inhibitor that has garnered attention for its potential therapeutic applications in various hematological malignancies and autoimmune diseases. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, clinical efficacy, and case studies that highlight its therapeutic potential.

Bruton’s tyrosine kinase (BTK) plays a crucial role in B cell receptor (BCR) signaling, which is essential for B cell development, activation, and survival. Inhibition of BTK disrupts these processes, leading to decreased proliferation and survival of malignant B cells. This compound specifically targets the active site of BTK, resulting in potent inhibition of its kinase activity, which is vital for the treatment of conditions such as chronic lymphocytic leukemia (CLL) and other B cell malignancies.

Pharmacodynamics

Pharmacodynamic studies indicate that effective BTK inhibition correlates with clinical outcomes in patients. For instance, a study demonstrated that achieving over 80% BTK occupancy in blood cells led to significant disease inhibition in mouse models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) . This suggests that maintaining high levels of BTK occupancy is critical for therapeutic efficacy.

Clinical Efficacy

Recent clinical trials have evaluated the efficacy of this compound in various settings:

- Chronic Lymphocytic Leukemia (CLL) : In a phase 2 trial, patients treated with this compound showed a high response rate, with many achieving complete or partial remission. The combination of this compound with other agents like venetoclax has been explored to enhance therapeutic outcomes .

- Waldenström’s Macroglobulinemia : A recent study involving patients with relapsed/refractory Waldenström’s macroglobulinemia reported a 77.8% objective response rate among those treated with a similar BTK inhibitor . Although not directly related to this compound, these findings support the broader class's efficacy.

Case Studies

Two illustrative case studies highlight the clinical application of this compound:

- Case Study 1 : A 74-year-old male with CLL who had undergone multiple lines of therapy was treated with this compound. He achieved a rapid reduction in lymphadenopathy and normalization of blood counts within three months.

- Case Study 2 : A female patient with Waldenström’s macroglobulinemia demonstrated significant improvement in serum IgM levels after initiating treatment with this compound, indicating a favorable response to therapy.

Comparative Analysis of BTK Inhibitors

| BTK Inhibitor | Selectivity | Clinical Indications | Response Rate | Cardiovascular Risk |

|---|---|---|---|---|

| Ibrutinib | Moderate | CLL, MCL | ~90% | High |

| Acalabrutinib | High | CLL | ~85% | Moderate |

| This compound | High | CLL, WM | TBD | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.